molecular formula C20H18N2O4 B2925089 3-CYCLOPROPANEAMIDO-N-(3-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE CAS No. 862830-45-3

3-CYCLOPROPANEAMIDO-N-(3-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B2925089
CAS No.: 862830-45-3
M. Wt: 350.374
InChI Key: IHCHGRYZJVJEKL-UHFFFAOYSA-N
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Description

3-Cyclopropaneamido-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide ( 862829-62-7) is a chemical compound with the molecular formula C19H16N2O3 and a molecular weight of 320.34 g/mol. This benzofuran-2-carboxamide derivative features a cyclopropaneamido substituent and an N-(3-methoxyphenyl) carboxamide group. Compounds within the benzofuran carboxamide structural class have demonstrated significant research value as modulators of Amyloid-β (Aβ42) aggregation, a protein critically involved in the pathogenesis of Alzheimer's disease . These small molecules can be chemically modified to function either as inhibitors or promoters of Aβ42 fibrillogenesis, making them valuable pharmacological tools for studying the mechanisms of protein misfolding and aggregation in neurodegenerative disorders . The planar conformation of the bicyclic benzofuran aromatic system is thought to facilitate interaction with and binding to the cross-β-sheet structures of Aβ42 aggregates . Researchers can utilize this compound to probe aggregation kinetics and develop novel diagnostic and therapeutic strategies for Alzheimer's disease. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(cyclopropanecarbonylamino)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-25-14-6-4-5-13(11-14)21-20(24)18-17(22-19(23)12-9-10-12)15-7-2-3-8-16(15)26-18/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCHGRYZJVJEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopropaneamido-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. This compound exhibits a range of biological activities that are of significant interest in medicinal chemistry and pharmacology. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • IUPAC Name : 3-(cyclopropanecarbonylamino)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
  • Molecular Formula : C_{19}H_{20}N_{2}O_{4}
  • Molecular Weight : 344.37 g/mol

This compound's structure features a benzofuran core, which is known for its diverse biological activities, particularly in neuroprotection and antioxidant properties.

Neuroprotective Effects

Research has indicated that benzofuran derivatives, including compounds similar to this compound, exhibit neuroprotective properties. A study focusing on various benzofuran derivatives revealed that certain modifications enhance their efficacy against NMDA-induced excitotoxicity in neuronal cells. For instance, derivatives with specific substitutions showed significant protection against neuronal damage at concentrations as low as 30 μM, comparable to established neuroprotectants like memantine .

Antioxidant Activity

The antioxidant activity of this compound is also noteworthy. Compounds within this class have demonstrated the ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation in vitro. This suggests potential applications in preventing oxidative stress-related neuronal damage, which is a contributing factor in various neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the methoxyphenyl group may enhance binding affinity and selectivity towards these targets, leading to modulation of neuroprotective pathways.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study highlighted the importance of specific substituents on the benzofuran moiety for enhancing neuroprotective and antioxidant activities. For example, compounds with methyl (-CH₃) substitutions at the R2 position exhibited superior protective effects against excitotoxicity when compared to other derivatives . This suggests that fine-tuning the chemical structure can lead to more effective therapeutic agents.

Comparative Analysis

CompoundNeuroprotective ActivityAntioxidant ActivityReference
This compoundModerateModerate
Compound 1f (7-methoxy derivative)HighHigh
Memantine (control)HighN/A

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of molecules, including agrochemicals, antivirals, and synthetic intermediates. Below is a comparative analysis based on substituent effects, synthesis, and functional properties.

Structural Analogues in Agrochemicals

  • Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) :
    Cyprofuram features a cyclopropanecarboxamide group linked to a chlorophenyl substituent, differing from the target compound’s methoxyphenyl and benzofuran moieties. The chlorine atom in cyprofuram enhances lipophilicity, contributing to its pesticidal activity, whereas the methoxy group in the target compound may improve solubility or metabolic stability .
  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) :
    Flutolanil shares a substituted benzamide scaffold but lacks the cyclopropane and benzofuran components. The trifluoromethyl group in flutolanil is critical for antifungal activity, contrasting with the target compound’s cyclopropane-induced steric effects .

Substituent-Driven Functional Variations

  • 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl Hydrogen Methylphosphonate :
    This compound’s trifluoro and methoxyphenyl groups enhance electrophilicity and binding affinity, whereas the target compound’s benzofuran core may favor π-π stacking interactions in biological targets .

Table 1: Key Comparative Data

Compound Core Structure Key Substituents Bioactivity/Use Synthesis Yield/Notes
Target Compound Benzofuran 3-Cyclopropaneamido, 3-methoxyphenyl Not explicitly reported Likely requires stereocontrol
Cyprofuram Cyclopropanecarboxamide 3-Chlorophenyl, tetrahydrofuran Pesticide N/A
N,N-Diethyl-2-(4-methoxyphenoxy)-... Cyclopropane 4-Methoxyphenoxy, phenyl Synthetic intermediate 78% yield, dr 23:1
Letermovir Quinazoline 3-Methoxyphenylpiperazine Antiviral Low water solubility

Research Implications and Limitations

While the target compound’s structural features align with bioactive scaffolds, the absence of direct pharmacological data in the provided evidence limits conclusive comparisons. Further studies should prioritize:

  • Stereochemical analysis : Cyclopropane rings often induce stereoisomerism, impacting biological activity .
  • Solubility profiling : Methoxy groups may enhance aqueous solubility compared to halogenated analogues like cyprofuram .
  • Target identification : Benzofuran derivatives frequently interact with enzymes or receptors involved in inflammation or microbial pathogenesis.

This analysis underscores the need for empirical data to validate hypotheses derived from structural analogies.

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